molecular formula C13H15NO5 B13927552 Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate

Cat. No.: B13927552
M. Wt: 265.26 g/mol
InChI Key: FXRCLQOMLQSVNF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate is an organic compound with a complex structure that includes an oxetane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced via nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-nitrophenyl)-3-oxetaneacetate is unique due to the presence of both the nitrophenyl group and the oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-[3-(4-nitrophenyl)oxetan-3-yl]acetate

InChI

InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-3-5-11(6-4-10)14(16)17/h3-6H,2,7-9H2,1H3

InChI Key

FXRCLQOMLQSVNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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